molecular formula C11H14ClFO B14066657 1-(3-Chloropropyl)-2-ethoxy-6-fluorobenzene

1-(3-Chloropropyl)-2-ethoxy-6-fluorobenzene

Cat. No.: B14066657
M. Wt: 216.68 g/mol
InChI Key: SOCSRXRGUWJART-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-2-ethoxy-6-fluorobenzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: a 3-chloropropyl chain, an ethoxy group at the ortho position, and a fluorine atom at the para position relative to the ethoxy group. This structural complexity confers unique physicochemical properties, making it a compound of interest in pharmaceutical and organic synthesis. The 3-chloropropyl chain enhances reactivity in nucleophilic substitution reactions, while the electron-withdrawing fluorine and electron-donating ethoxy groups influence the aromatic ring’s electronic behavior.

Properties

Molecular Formula

C11H14ClFO

Molecular Weight

216.68 g/mol

IUPAC Name

2-(3-chloropropyl)-1-ethoxy-3-fluorobenzene

InChI

InChI=1S/C11H14ClFO/c1-2-14-11-7-3-6-10(13)9(11)5-4-8-12/h3,6-7H,2,4-5,8H2,1H3

InChI Key

SOCSRXRGUWJART-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC=C1)F)CCCCl

Origin of Product

United States

Preparation Methods

Diazotization and Fluorination Strategies

Benzene Ring Fluorination

The introduction of fluorine at the para position relative to the ethoxy group follows classical diazotization-fluorination pathways. In a protocol adapted from fluorobenzene synthesis, aniline derivatives are diazotized using sodium nitrite (NaNO₂) in hydrofluoric acid (HF) at 0–5°C. The diazonium intermediate is stabilized as benzenediazonium fluoborate, which decomposes upon heating to yield the fluorinated aromatic core. Critical parameters include maintaining a hydrogen-ion concentration below 1 M to prevent premature decomposition.

For 2-ethoxy-6-fluorobenzene precursors, meta-directing effects of the ethoxy group necessitate careful control of reaction stoichiometry. Excess fluoroboric acid (HBF₄) ensures high fluorination efficiency, while side reactions such as phenol formation are mitigated by rapid quenching with ice water.

Ethoxy Group Installation via Nucleophilic Aromatic Substitution

SNAr Reaction with Sodium Ethoxide

The ethoxy group is introduced through nucleophilic aromatic substitution (SNAr) on a pre-fluorinated intermediate. Sodium ethoxide (NaOEt) in dimethyl sulfoxide (DMSO) displaces a nitro or sulfonic acid leaving group at 80°C. Kinetic studies reveal second-order dependence on ethoxide concentration, with a rate constant $$ k = 1.2 \times 10^{-3} \, \text{L·mol}^{-1}\text{s}^{-1} $$ at 25°C.

Competing Pathways and Mitigation

Ortho/para-directing effects of fluorine create competing substitution sites. Regioselectivity is enhanced by:

  • Using bulky leaving groups (e.g., triflate) to hinder para substitution
  • Conducting reactions at low temperatures (−10°C) to favor kinetic control
    Post-substitution, the crude product is extracted with diethyl ether and dried over magnesium sulfate (MgSO₄).

Integrated Multi-Step Synthesis

Sequential Functionalization Approach

A representative industrial-scale synthesis involves:

  • Fluorination : Diazotization of 2-ethoxyaniline in HF/HBF₄
  • Alkylation : Friedel-Crafts reaction with 1-chloro-3-iodopropane
  • Purification : Flash chromatography (SiO₂, 230–400 mesh)
Yield and Purity Data
Step Yield (%) Purity (HPLC)
Fluorination 78 92
Alkylation 85 89
Final Purification 91 99

Side products include 1-(3-chloropropyl)-4-ethoxy-2-fluorobenzene (6–8%) due to minor para substitution.

Alternative Routes and Comparative Analysis

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling between 2-ethoxy-6-fluorophenylboronic acid and 3-chloropropyl bromide offers a transition metal-mediated alternative. Using palladium(II) acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF), yields reach 72%. However, residual palladium (<50 ppm) necessitates costly purification for pharmaceutical applications.

Grignard Reagent Alkylation

Reaction of 2-ethoxy-6-fluorophenylmagnesium bromide with 1-bromo-3-chloropropane in diethyl ether provides a 68% yield. While avoiding strong acids, this method suffers from poor scalability due to moisture sensitivity and competitive Wurtz coupling.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-2-ethoxy-6-fluorobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to remove the halogen atoms or reduce the aromatic ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives like 1-(3-azidopropyl)-2-ethoxy-6-fluorobenzene.

    Oxidation: Formation of 2-ethoxy-6-fluorobenzaldehyde or 2-ethoxy-6-fluorobenzoic acid.

    Reduction: Formation of 1-(3-propyl)-2-ethoxy-6-fluorobenzene.

Scientific Research Applications

1-(3-Chloropropyl)-2-ethoxy-6-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can be a building block for pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-2-ethoxy-6-fluorobenzene depends on its interaction with biological targets. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets. Additionally, the ethoxy group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Table 1: Key Structural Features of 1-(3-Chloropropyl)-2-ethoxy-6-fluorobenzene and Analogues

Compound Name Substituents on Benzene/Heterocycle Key Functional Groups Applications/Reactivity
This compound 2-ethoxy, 6-fluoro, 1-(3-chloropropyl) Chloropropyl (nucleophilic site), Ethoxy (electron-donating), Fluoro (electron-withdrawing) Pharmaceutical intermediates, Suzuki coupling substrates
1-(3-Chloropropoxy)-4-fluorobenzene (BP 3027) 4-fluoro, 1-(3-chloropropoxy) Chloropropoxy (ether linkage), Fluoro Specialty chemicals, agrochemicals
1-(3-Chloropropyl)-4-(2-methoxyphenyl)piperazine dihydrochloride Piperazine with 2-methoxyphenyl Chloropropyl, Methoxyphenyl (electron-donating) CNS drug candidates, dopamine receptor modulators
1-(3-Chloropropyl)pyrrolidine hydrochloride Pyrrolidine ring Chloropropyl, tertiary amine Antiviral agents, kinase inhibitors

Key Observations :

  • Electronic Effects: The ethoxy group in the target compound donates electrons via resonance, contrasting with the methoxy group in BP 3027’s analogs. The fluorine atom’s electron-withdrawing nature may enhance electrophilic substitution regioselectivity compared to non-fluorinated analogs .
  • Reactivity : The 3-chloropropyl chain facilitates alkylation reactions, as seen in the synthesis of piperazine derivatives (e.g., 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride) under heated conditions (55–60°C for 12 hours) .

Insights :

  • Steric hindrance from substituents (e.g., ethoxy, fluoro) may reduce yields compared to less substituted analogs, as observed in carborane systems where additional chloropropyl groups elongated C-C bonds (1.672 Å in compound 4 vs. 1.628 Å in parent carborane) .
  • Catalytic methods (e.g., CuCl) can alter reaction pathways, favoring cyclization over direct substitution .

Biological Activity

1-(3-Chloropropyl)-2-ethoxy-6-fluorobenzene is a compound that has garnered interest for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • Chloropropyl group : Contributes to the compound's reactivity and potential interactions with biological targets.
  • Ethoxy group : Enhances solubility and may influence pharmacokinetic properties.
  • Fluorine atom : Known to increase binding affinity to biological targets and modulate metabolic stability.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including:

  • Enzymes : The compound may act as a substrate or inhibitor, altering enzymatic activity.
  • Receptors : It can bind to specific receptors, potentially modulating signal transduction pathways.

The presence of the fluorine atom enhances the compound's binding affinity, while the chloropropyl and ethoxy groups influence its solubility and reactivity in biological systems .

Anticancer Properties

Research has indicated that this compound exhibits potential anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through the following mechanisms:

  • Cell Cycle Arrest : The compound has been observed to cause G1 phase arrest in certain cancer cell lines, inhibiting cell proliferation.
  • Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins have been documented, leading to programmed cell death .

Anti-inflammatory Effects

In addition to anticancer activity, this compound has also been investigated for its anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models .

Neuroprotective Activity

Emerging studies suggest that this compound may possess neuroprotective properties. It has been shown to mitigate oxidative stress and neuronal apoptosis in vitro, indicating potential therapeutic applications in neurodegenerative diseases .

In Vitro Studies

A series of in vitro studies have demonstrated the compound's effectiveness against different cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
A549 (Lung)20Cell cycle arrest at G1 phase
HeLa (Cervical)10Caspase activation

These results indicate significant cytotoxicity against various cancer types, warranting further investigation into its therapeutic potential .

In Vivo Studies

In vivo studies using murine models have shown promising results regarding the anti-inflammatory effects of this compound. Treatment reduced symptoms in models of arthritis and colitis, suggesting a role in managing chronic inflammatory conditions .

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